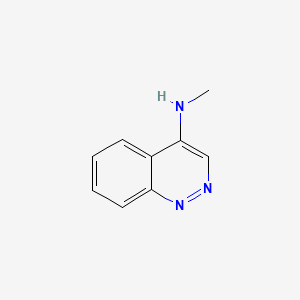

N-methylcinnolin-4-amine

Description

N-Methylcinnolin-4-amine (CID 6412705) is a heterocyclic aromatic compound with the molecular formula C₉H₉N₃. Its structure consists of a cinnoline backbone—a bicyclic system featuring two adjacent nitrogen atoms—substituted with a methylamine group at the 4-position. Key identifiers include:

- SMILES:

CNC1=CN=NC2=CC=CC=C21 - InChIKey:

JQWMWQFXJCCGIH-UHFFFAOYSA-N - Predicted Collision Cross-Sections (CCS): Ranging from 131.2 Ų ([M+H]⁺) to 145.9 Ų ([M+Na]⁺) .

Cinnoline derivatives are notable for their fluorescence properties, making them valuable in biological imaging and sensor applications . The methyl group in this compound enhances stability and modulates electronic properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

N-methylcinnolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-10-9-6-11-12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWMWQFXJCCGIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylcinnolin-4-amine can be synthesized through several methods. One common approach involves the N-methylation of cinnolin-4-amine. This process can be carried out under solvent-free ball milling conditions, which is a green chemistry approach that minimizes the use of solvents and reduces energy consumption . The reaction typically involves the use of formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of mechanochemical methods, such as ball milling, can be advantageous due to their efficiency and reduced environmental impact. Additionally, other methods like microwave-assisted synthesis and ultrasound-assisted synthesis may also be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-methylcinnolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-methylcinnolin-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: This compound can be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-methylcinnolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares N-methylcinnolin-4-amine with quinoline, pyrimidine, and triarylamine derivatives, emphasizing structural and functional differences:

Key Observations :

- Cinnoline vs. Quinoline: Cinnoline’s dual nitrogen atoms increase polarity and hydrogen-bonding capacity compared to quinoline. This enhances solubility in polar solvents and may improve binding in biological systems .

- Pyrimidine Derivatives : Pyrimidines (e.g., 6-methyl-N-(4-methylphenyl)pyrimidin-4-amine) exhibit distinct electronic properties due to nitrogen positions, favoring interactions with enzymes like kinases .

- Triarylamines : N-(4-Methylphenyl)diphenylamine lacks a heterocyclic core but shares aromatic amine functionality, making it suitable for optoelectronic applications .

Physicochemical Properties

Collision Cross-Section (CCS) Analysis of this compound

CCS values, predictive of ion mobility, vary with adduct formation :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 160.08693 | 131.2 |

| [M+Na]⁺ | 182.06887 | 145.9 |

| [M+NH₄]⁺ | 177.11347 | 140.6 |

Larger adducts (e.g., [M+Na]⁺) exhibit higher CCS due to increased ion size. These data aid in mass spectrometry-based identification .

Comparative Stability and Reactivity

- 7-Chloro-N-cyclopentylquinolin-4-amine: The electron-withdrawing chlorine atom and bulky cyclopentyl group hinder aromatic substitution but enhance stability under acidic conditions .

- Triarylamines : The absence of a heterocyclic ring reduces conjugation, but the planar structure facilitates π-π stacking in materials science .

Biological Activity

N-methylcinnolin-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods, including:

- Methylation of Cinnolin Derivatives : This involves the introduction of a methyl group at the nitrogen position of the cinnoline scaffold.

- Cyclization Reactions : These reactions can form the cinnoline ring structure, which is crucial for biological activity.

Antiplasmodial Activity

Recent studies have evaluated the antimalarial properties of N-methylcinnolin derivatives. For instance, a series of 4-aminoquinoline analogues demonstrated significant antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be less than 0.5 μM, indicating potent activity .

| Compound | Strain | IC50 (μM) |

|---|---|---|

| 9a | 3D7 | <0.5 |

| 9b | K1 | <0.5 |

Cytotoxicity

In addition to antimalarial effects, this compound and its derivatives have been assessed for cytotoxicity against various cancer cell lines. For example, compounds related to this scaffold showed cytotoxic effects in the micromolar range against leukemia KG-1 cells, comparable to established reference compounds like SGI-1027 .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-methylcinnolin derivatives. Key observations include:

- Substituent Effects : The presence of specific functional groups can enhance or diminish biological activity. For instance, modifications at the C4 position significantly influence binding affinity and biological efficacy.

- Bicyclic vs. Tricyclic Moieties : Bicyclic substituents have been shown to maintain favorable interactions with target proteins, while larger tricyclic structures may reduce activity .

Study 1: Antimalarial Activity

A study involving a series of N-methylated 4-aminoquinolines highlighted their effectiveness against drug-resistant malaria strains. The research indicated that structural modifications could lead to improved accumulation within the parasite's food vacuole, enhancing antimalarial efficacy .

Study 2: Cytotoxicity Evaluation

Another investigation focused on the cytotoxic properties of N-methylcinnolin derivatives revealed promising results against leukemia cells. The study emphasized that certain structural features contributed to increased potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.